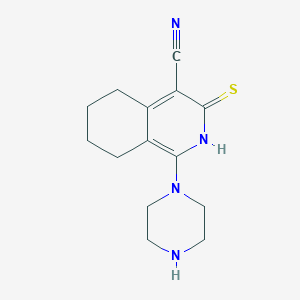
1-piperazin-1-yl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-piperazin-1-yl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a piperazine ring, a sulfanylidene group, and a tetrahydroisoquinoline moiety, making it a unique and potentially bioactive molecule.
Métodos De Preparación
The synthesis of 1-piperazin-1-yl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the piperazine and sulfanylidene groups. Common reagents used in these reactions include various amines, thiols, and nitriles. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
1-piperazin-1-yl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-piperazin-1-yl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may exhibit bioactivity, making it a candidate for drug discovery and development.
Medicine: Its potential bioactivity could lead to therapeutic applications, such as antimicrobial or anticancer agents.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-piperazin-1-yl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile involves its interaction with specific molecular targets and pathways. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific bioactivity of the compound, which can be elucidated through further research.
Comparación Con Compuestos Similares
1-piperazin-1-yl-3-thioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile can be compared with other similar compounds, such as:
Piperazine derivatives: These compounds often exhibit a wide range of biological activities, including antiviral, antipsychotic, and antimicrobial properties.
Isoquinoline derivatives: These compounds are known for their bioactivity and are used in various therapeutic applications.
Sulfanylidene compounds: These compounds can exhibit unique chemical reactivity and bioactivity. The uniqueness of this compound lies in its combination of these functional groups, which may lead to novel bioactivities and applications.
Propiedades
Número CAS |
155473-97-5 |
|---|---|
Fórmula molecular |
C14H18N4S |
Peso molecular |
274.39g/mol |
Nombre IUPAC |
1-piperazin-1-yl-3-sulfanylidene-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile |
InChI |
InChI=1S/C14H18N4S/c15-9-12-10-3-1-2-4-11(10)13(17-14(12)19)18-7-5-16-6-8-18/h16H,1-8H2,(H,17,19) |
Clave InChI |
WLKJXJNQSYVUCG-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(NC(=S)C(=C2C1)C#N)N3CCNCC3 |
SMILES canónico |
C1CCC2=C(NC(=S)C(=C2C1)C#N)N3CCNCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















